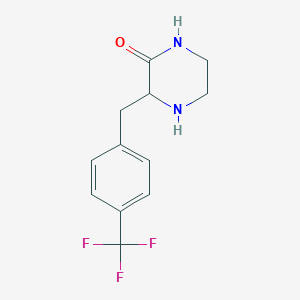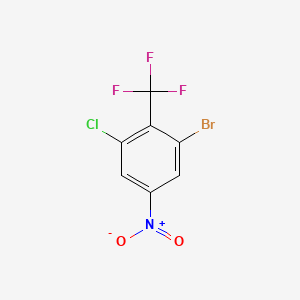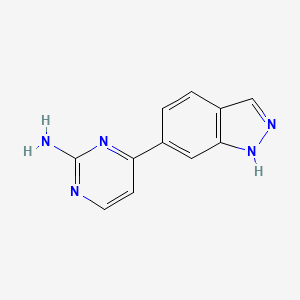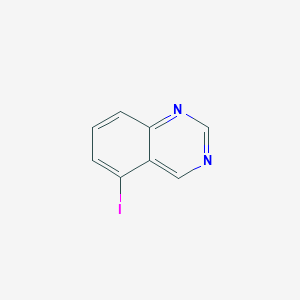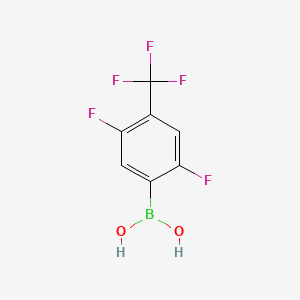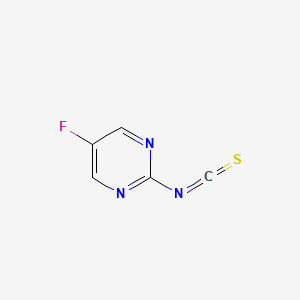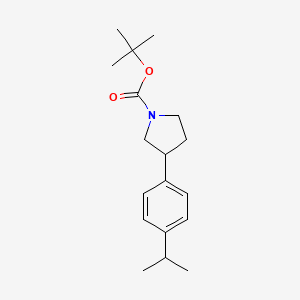
1-Boc-3-(4-isopropylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(4-isopropylphenyl)pyrrolidine is a chemical compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 g/mol . It is a pyrrolidine derivative, where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 4-isopropylphenyl group at the third position of the ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
准备方法
1-Boc-3-(4-isopropylphenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(4-isopropylphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired Boc-protected product .
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods ensure high purity and yield of the final product while minimizing waste and production costs.
化学反应分析
1-Boc-3-(4-isopropylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the isopropyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often reduce the carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom or the aromatic ring. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
科学研究应用
1-Boc-3-(4-isopropylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is employed in the design and synthesis of potential drug candidates. Its ability to interact with biological targets makes it a valuable scaffold for drug discovery.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Boc-3-(4-isopropylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. Its molecular targets and pathways involved can vary based on the functional groups present and the overall structure of the molecule. Detailed studies on its binding interactions and conformational changes are essential to understand its mechanism of action .
相似化合物的比较
1-Boc-3-(4-isopropylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-phenylpyrrolidine: This compound lacks the isopropyl group on the phenyl ring, which may result in different chemical reactivity and biological activity.
1-Boc-3-(4-methylphenyl)pyrrolidine: The presence of a methyl group instead of an isopropyl group can influence the compound’s steric and electronic properties, affecting its interactions with biological targets.
1-Boc-3-(4-tert-butylphenyl)pyrrolidine: The larger tert-butyl group can introduce significant steric hindrance, potentially altering the compound’s reactivity and binding affinity.
Each of these compounds has unique structural features that can impact their chemical and biological properties, making them valuable for different applications in research and industry.
属性
分子式 |
C18H27NO2 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-propan-2-ylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-13(2)14-6-8-15(9-7-14)16-10-11-19(12-16)17(20)21-18(3,4)5/h6-9,13,16H,10-12H2,1-5H3 |
InChI 键 |
ZJKJFPACYXMSOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



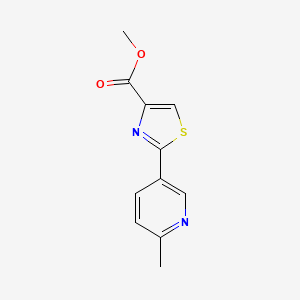
![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
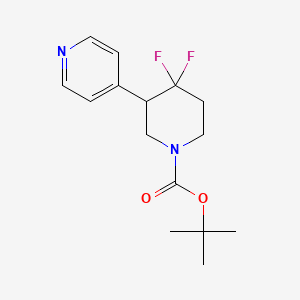
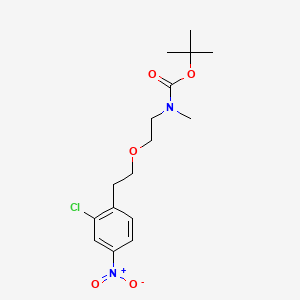
![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
